molecular formula C13H17NO5 B1275800 N-Boc-4-Hydroxyphenyl-DL-glycine CAS No. 53249-34-6

N-Boc-4-Hydroxyphenyl-DL-glycine

Cat. No.: B1275800
CAS No.: 53249-34-6
M. Wt: 267.28 g/mol
InChI Key: LRWJRIFKJPPAPM-UHFFFAOYSA-N
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Description

N-Boc-4-Hydroxyphenyl-DL-glycine is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWJRIFKJPPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400562
Record name N-Boc-4-Hydroxyphenyl-DL-glycine
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Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53249-34-6
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid
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Record name N-Boc-4-Hydroxyphenyl-DL-glycine
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Record name 53249-34-6
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Modification of the Phenolic Hydroxyl Group:the Phenolic Hydroxyl Group Can Participate in Hydrogen Bonding, a Key Interaction in Many Biological Systems. Its Acidity Can Also Be Important for Binding to Target Proteins.

Alkylation/Etherification: Converting the hydroxyl group to an ether (e.g., -OCH₃, -OCH₂Ph) would eliminate its hydrogen bond donating ability and alter its electronic properties. This could probe the importance of the hydrogen bond donation for activity.

Esterification: Acylating the hydroxyl group to form an ester could serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound.

Modification of the Aromatic Ring:the Phenyl Ring Can Be Substituted at Various Positions to Explore the Impact of Electronics and Sterics on Activity.

Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) at different positions on the ring can modulate the pKa of the phenolic hydroxyl group and influence pi-stacking interactions with the target.

Ring Substitution: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can explore different spatial arrangements and electronic distributions.

Modification of the Carboxylic Acid:the Carboxylic Acid is Often a Key Site for Interaction with Biological Targets, Frequently Forming Salt Bridges or Hydrogen Bonds.

Esterification: Converting the carboxylic acid to an ester can impact solubility and cell permeability. Similar to the phenolic esters, these can also act as prodrugs.

Amidation: Converting the carboxylic acid to an amide introduces a different hydrogen bonding pattern and removes the negative charge, which can significantly alter the compound's binding properties and pharmacokinetic profile.

The following table provides a hypothetical framework for an SAR study based on derivatives of N-Boc-4-Hydroxyphenyl-DL-glycine, illustrating how systematic modifications could be explored to optimize a desired biological activity.

Modification SiteDerivative ExampleRationale for ModificationPotential Impact on Activity
Phenolic -OHN-Boc-4-Methoxyphenyl-DL-glycineRemove hydrogen bond donating abilityDecrease or increase in activity depending on the target's binding site requirements.
Aromatic RingN-Boc-3-Chloro-4-hydroxyphenyl-DL-glycineIntroduce an electron-withdrawing groupAltered pKa of the phenol; potential for new interactions or steric hindrance.
Carboxylic AcidN-Boc-4-Hydroxyphenyl-DL-glycinamideReplace the acidic proton with a neutral amideChange in charge and hydrogen bonding capacity, likely altering target binding and solubility.

Such systematic studies are crucial for the iterative process of drug design, allowing for the refinement of a lead compound into a potent and selective therapeutic candidate. The versatility of this compound as a starting material makes it an invaluable tool in this endeavor.

Reactivity and Chemical Transformations of N Boc 4 Hydroxyphenyl Dl Glycine

Reactions at the Carboxyl Group

The carboxyl group of N-Boc-4-hydroxyphenyl-DL-glycine is a key site for transformations, enabling the formation of amide and ester bonds, which are fundamental to the construction of peptides and other complex organic molecules.

Esterification and Amidation Reactions for Peptide Coupling

The carboxyl group of this compound can undergo esterification and amidation reactions, which are crucial for peptide bond formation. researchgate.net These reactions typically involve the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine. researchgate.net

In peptide synthesis, the carboxyl group of an N-protected amino acid, such as this compound, is coupled with the free amino group of another amino acid or peptide. organic-chemistry.org This process requires the use of coupling reagents to facilitate the reaction and prevent side reactions. A variety of coupling reagents can be used, and the choice often depends on the specific amino acids being coupled and the desired reaction conditions.

A modern and efficient method for dipeptide synthesis involves the use of oxalyl chloride and catalytic triphenylphosphine (B44618) oxide. organic-chemistry.org This method allows for the rapid and racemization-free coupling of N-protected amino acids with amino acid esters. organic-chemistry.org For example, an N-protected amino acid can be reacted with an amino acid ester in the presence of triphenylphosphine oxide, oxalyl chloride, and triethylamine (B128534) in a solvent like 1,2-dichloroethane (B1671644) to yield the corresponding dipeptide. organic-chemistry.org

ReactantsReagentsProductYield
N-protected amino acid, amino acid esterTriphenylphosphine oxide, oxalyl chloride, triethylamineDipeptide67-90% organic-chemistry.org

Formation of Activated Carboxyl Derivatives

To enhance the reactivity of the carboxyl group for coupling reactions, it is often converted into an activated derivative. These activated species are more susceptible to nucleophilic attack by amines, leading to efficient amide bond formation.

One common strategy is the formation of active esters. sci-hub.se For instance, N-hydroxysuccinimide esters are frequently used in peptide synthesis. osti.gov These can be prepared by reacting the N-Boc protected amino acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC). osti.gov The resulting active ester can then react with a free amino group to form a peptide bond. osti.gov

Another approach involves the conversion of the carboxylic acid to an acid chloride. However, this method can sometimes lead to side reactions and is often replaced by milder activation methods. researchgate.net The use of reagents like oxalyl chloride in the presence of a catalytic amount of triphenylphosphine oxide can generate a highly reactive phosphonium (B103445) species, which in turn activates the carboxylate for rapid and selective bond formation. organic-chemistry.org

Reactions at the N-Boc Protected Amine

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a range of conditions and its facile removal under specific acidic conditions. nih.gov This allows for a strategic, stepwise assembly of peptide chains.

Boc Deprotection Methodologies and Their Selectivity

The removal of the Boc group, or deprotection, is a critical step in peptide synthesis to liberate the amine for subsequent coupling reactions. This process is typically achieved under acidic conditions. researchgate.net The choice of acid and reaction conditions can be tailored to ensure the selective removal of the Boc group without affecting other acid-sensitive protecting groups that may be present in the molecule. acsgcipr.org

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): A strong acid commonly used for Boc removal, often in a mixture with a solvent like dichloromethane (B109758) (CH2Cl2). mcours.net

Hydrogen chloride (HCl) in an organic solvent: Solutions of HCl in dioxane or ethyl acetate (B1210297) are also effective for Boc deprotection. nih.gov

Lewis acids: Reagents such as cerium(III) chloride (CeCl3·7H2O) in combination with sodium iodide (NaI) can selectively deprotect N-Boc groups. acs.org Other Lewis acids like BF3·OEt2, TMSI, TMSOTf, TiCl4, SnCl4, AlCl3, Sn(OTf)2, and ZnBr2 have also been employed. mcours.net

Aqueous phosphoric acid: This offers a milder and more environmentally benign alternative for deprotection. organic-chemistry.org

Oxalyl chloride in methanol: This provides a mild and selective method for N-Boc deprotection at room temperature. nih.govrsc.org

The selectivity of Boc deprotection is a key advantage. The Boc group is significantly more sensitive to acid than other protecting groups like the benzyloxycarbonyl (Cbz) group, allowing for orthogonal protection strategies. However, the generation of the tert-butyl cation during acidic deprotection can lead to side reactions, such as the alkylation of nucleophilic side chains. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture. organic-chemistry.org

ReagentConditionsSelectivity/Notes
Trifluoroacetic acid (TFA)Often used as a 50% solution in CH2Cl2. Strong acid, effective but can cleave other acid-labile groups.
HCl in organic solvent1-2M HCl in dioxane or ethyl acetate. Common in solid-phase peptide synthesis.
CeCl3·7H2O/NaIAcetonitrile (B52724) solvent.Allows for selective deprotection. acs.org
Aqueous phosphoric acidTetrahydrofuran (THF) solvent.Mild and environmentally friendly. organic-chemistry.org
Oxalyl chloride/MethanolRoom temperature, 1-4 hours.Mild and highly chemoselective. nih.govrsc.org
WaterReflux temperatures (90-100 °C).An eco-friendly protocol without additional reagents. mcours.net

Nucleophilic Reactions Involving the Deprotected Amine

Once the Boc group is removed, the resulting free amine of 4-hydroxyphenyl-DL-glycine is a potent nucleophile. This nucleophilicity is the basis for its subsequent reaction in peptide synthesis, where it attacks the activated carboxyl group of the next N-Boc protected amino acid in the sequence, forming a new peptide bond.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring of this compound introduces another site for chemical modification. While often desired to remain unprotected during peptide synthesis, it can be selectively targeted for various transformations.

The hydroxyl group can undergo reactions such as etherification or esterification. However, in the context of peptide synthesis, it is often crucial to prevent its reaction during the coupling steps. The reactivity of the phenolic hydroxyl group is generally lower than that of the primary amine, but it can still compete for reaction with highly activated carboxyl derivatives.

Strategies for the chemoselective transformation of hydroxyl groups in the presence of other functional groups are an active area of research. For instance, methods for the selective tosylation of hydroxyl groups in the presence of carboxylic acids have been developed. nih.gov This involves the formation of a dianion, which deactivates the carboxylate towards tosyl chloride while allowing the hydroxyl group to react. nih.gov

Furthermore, the hydroxyl group can be converted to a halogen using reagents like 2,4,6-trichloro acsgcipr.orgacs.orgtriazine for chlorination or visible-light photoredox catalysis for bromination and iodination, often with good tolerance for other functional groups like carbamates. nih.gov The Mitsunobu reaction is another powerful tool for the conversion of alcohols to other functionalities, such as azides, although it may also react with thiols. nih.gov The choice of reaction will depend on the desired final product and the need to maintain the integrity of the N-Boc and carboxyl groups.

Role of the Hydroxyl Group in Further Functionalization

The phenolic hydroxyl group of this compound is not merely a passive site for substitution but an active participant that can direct or enable further chemical transformations. Its presence is crucial for introducing functionalities that can significantly influence the biological activity and physical properties of the resulting derivatives.

In the synthesis of GPR88 agonists, the ether linkage formed from the phenolic hydroxyl group serves as a critical spacer, positioning a lipophilic alkyl chain in a manner that enhances binding to the receptor. nih.gov Following the etherification of the N-Boc-4-hydroxyphenylglycine methyl ester, the ester and Boc-protecting groups can be sequentially modified or removed to allow for further functionalization, such as amide bond formation. nih.gov This demonstrates that the initial modification of the hydroxyl group is an integral step in a longer synthetic sequence, enabling the construction of more complex and targeted molecules.

Furthermore, the ability to selectively deprotect the phenolic hydroxyl group in the presence of other protecting groups allows for orthogonal chemical strategies. This enables the site-specific introduction of various moieties, expanding the accessible chemical space and allowing for the generation of diverse molecular libraries for screening purposes. mdpi.com

Reactivity in Complex Reaction Environments

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient approach to molecular complexity. wikipedia.orgorganic-chemistry.org this compound is a potentially valuable building block in such complex reaction environments, particularly in isocyanide-based MCRs like the Passerini and Ugi reactions.

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In the context of this compound, the carboxylic acid functionality can readily participate in this transformation. The reaction is typically conducted in aprotic solvents at room temperature. organic-chemistry.org The presence of the phenolic hydroxyl group could potentially influence the reaction, either by participating in hydrogen bonding to organize the transition state or by requiring protection prior to the reaction to avoid side reactions, depending on the specific conditions and reactants employed.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) is even more powerful, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.org this compound can serve as the carboxylic acid component in the Ugi reaction. The reaction is known for its high atom economy and the ability to generate a wide diversity of peptide-like structures in a single step. mdpi.com

A variation of the Ugi reaction, the Ugi-Smiles reaction, allows for the use of phenols as one of the components, leading to the formation of N-arylated products. organic-chemistry.org This opens up the possibility of this compound participating in more intricate MCRs, where both its carboxylic acid and phenolic hydroxyl functionalities could potentially be involved, leading to the synthesis of highly complex and diverse molecular scaffolds.

The compatibility of the Boc-protecting group with the conditions of many MCRs makes this compound an attractive starting material for the combinatorial synthesis of novel compounds with potential applications in drug discovery and materials science. mdpi.com

Applications of N Boc 4 Hydroxyphenyl Dl Glycine in Advanced Organic Synthesis

Building Block in Peptide Synthesis

The controlled, stepwise assembly of amino acids is the foundation of peptide synthesis. N-Boc-4-hydroxyphenylglycine is frequently employed in these processes, participating in both solid-phase and solution-phase methodologies to create intricate peptide chains.

In Solid-Phase Peptide Synthesis (SPPS), an amino acid is anchored to an insoluble resin support, allowing for sequential coupling and deprotection steps to build a peptide chain. csic.es The Boc/Bzl protection scheme is a classic strategy where the temporary Nα-Boc group is removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while more stable benzyl-based side-chain protecting groups are removed at the end of the synthesis with strong acid. peptide.comdu.ac.in

N-Boc-4-hydroxyphenylglycine is incorporated into peptide sequences using this methodology. However, its use is not without challenges. Phenylglycine derivatives are known to be particularly susceptible to racemization (epimerization) at the α-carbon during the base-catalyzed coupling step in SPPS. researchgate.net This increased acidity of the benzylic α-proton makes preserving stereochemical integrity a critical consideration. researchgate.net Researchers have optimized reaction conditions, such as the choice of coupling agents and non-nucleophilic bases, to minimize this side reaction. researchgate.net In some cases, replacing the standard Fmoc protecting group with a Boc group for the final residue has been essential to complete the synthesis of highly nonpolar peptides containing 4-hydroxyphenylglycine, as the Fmoc group can exacerbate aggregation. researchgate.net

While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, particularly for the large-scale production of peptides and the synthesis of complex, protected peptide fragments that can be later joined together. du.ac.in In this approach, all reactions occur in a homogeneous solution. N-Boc-4-hydroxyphenylglycine is used as a starting material in these syntheses, where its Boc group protects the amine functionality while its carboxylic acid end is activated for coupling with the amino group of another amino acid or peptide fragment. This method allows for purification and characterization of intermediates after each step, ensuring high purity of the final product.

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. wikipedia.orgnih.gov These molecules often contain non-proteinogenic amino acids, such as D-amino acids and modified residues like 4-hydroxyphenylglycine (HPG), which is a key component of many glycopeptide antibiotics. wikipedia.orgwikipedia.orgresearchgate.net

The total synthesis of complex NRPs relies on the use of protected building blocks like N-Boc-4-hydroxyphenylglycine. nih.govresearchgate.net For instance, the antibiotic vancomycin (B549263) contains HPG residues that are critical for its structure and biological activity. wikipedia.orgresearchgate.net Synthetic chemists use N-Boc-4-hydroxyphenylglycine as one of the constituent amino acid subunits to assemble the vancomycin core structure. nih.govresearchgate.net

Furthermore, N-Boc-4-hydroxyphenylglycine is a valuable synthon for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or oral bioavailability. Research has demonstrated the use of Boc-protected amino aldehydes bound to a solid support to generate various peptide mimetics, highlighting the versatility of the Boc protecting group strategy in this field. nih.govproquest.com

Precursor for Biologically Active Molecules

Beyond its role in peptide chains, N-Boc-4-hydroxyphenylglycine is a key starting material for the synthesis of a wide array of biologically active molecules, from blockbuster antibiotics to novel organic scaffolds for drug discovery.

The most prominent application of N-Boc-4-hydroxyphenylglycine is as an indispensable intermediate in the synthesis of the vancomycin class of glycopeptide antibiotics. nih.govresearchgate.net Vancomycin is a last-resort drug for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The total synthesis of vancomycin and its aglycon (the core peptide structure) is a monumental achievement in organic chemistry, requiring the precise assembly of its seven constituent amino acids, including 4-hydroxyphenylglycine. nih.govresearchgate.netnih.gov

Modern synthetic efforts focus on creating next-generation vancomycin analogs to combat rising antibiotic resistance. researchgate.net For example, a total synthesis of a vancomycin aglycon analog was designed to enhance binding to the altered cell wall precursors found in vancomycin-resistant bacteria. nih.gov This complex synthesis utilized the constituent amino acid building blocks in their protected forms. nih.gov The ability to synthetically modify the core structure opens the door to creating novel antibiotics with improved efficacy against resistant strains. researchgate.net Besides vancomycin, this building block is also used in the preparation of other pharmaceutical agents, such as new cephem derivatives with potential antibacterial activity. chemicalbook.com

The synthesis of the vancomycin aglycon itself exemplifies the use of N-Boc-4-hydroxyphenylglycine in constructing highly complex and rigid organic scaffolds. nih.govresearchgate.net The vancomycin aglycon features a unique tricyclic heptapeptide (B1575542) core with multiple stereocenters and strained macrocyclic rings, presenting a formidable synthetic challenge. nih.gov Successful total syntheses have been achieved by meticulously assembling the amino acid subunits, including protected 4-hydroxyphenylglycine, in a multi-step sequence. nih.govresearchgate.net These synthetic routes pave the way for producing not just the natural product but also a wide range of analogs with modified pockets, directly addressing the mechanisms of bacterial resistance. researchgate.net The principles demonstrated in these syntheses can be applied to the construction of other complex, biologically active molecular frameworks.

Role in Drug Discovery and Medicinal Chemistry Research

N-Boc-4-Hydroxyphenyl-DL-glycine serves as a important building block in the realm of drug discovery and medicinal chemistry. Its unique structure, featuring a protected amino group, a carboxylic acid, and a phenolic side chain, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group is crucial in synthetic strategies, as it allows for controlled, stepwise reactions, preventing unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified. This level of control is paramount in the multi-step syntheses often required to create novel drug candidates.

Design and Synthesis of Novel Therapeutic Candidates

The 4-hydroxyphenylglycine moiety is a key structural component found in several important therapeutic agents, and this compound provides a chemically tractable starting point for their synthesis and the development of new analogues.

One of the most significant applications of the 4-hydroxyphenylglycine core is in the synthesis of beta-lactam antibiotics. The D-(-)-enantiomer of 4-hydroxyphenylglycine is an indispensable starting material for the production of widely used semi-synthetic penicillins, such as amoxicillin, and cephalosporins like cephadroxil. google.com The presence of the hydroxyphenyl group is crucial for the oral bioavailability and antibacterial spectrum of these antibiotics. The synthesis of these complex molecules relies on the precise control of reactive functional groups, a role fulfilled by protecting groups like the Boc group on the amino acid's nitrogen.

Furthermore, the L-(+)-enantiomer of 4-hydroxyphenylglycine is the active ingredient in oxphenicine, a medication developed for the treatment of heart diseases. google.com This highlights the stereospecific importance of this amino acid scaffold in achieving targeted pharmacological activity.

The utility of N-Boc protected amino acids is also prominently featured in the total synthesis of complex glycopeptide antibiotics such as vancomycin. nih.govnih.gov The synthesis of vancomycin and its analogues, which are crucial for treating resistant bacterial infections, involves the sequential coupling of various amino acid building blocks. The Boc group plays a critical role in these syntheses by masking the nucleophilicity of the amino group, thereby enabling the formation of the correct peptide bonds and preventing undesired polymerization or side reactions. The selective removal of the Boc group at specific stages of the synthesis allows for the controlled elongation of the peptide chain and the construction of the intricate macrocyclic structure of the final antibiotic.

The following table illustrates examples of therapeutic candidates whose synthesis can involve the 4-hydroxyphenylglycine scaffold, for which this compound is a key protected precursor.

Therapeutic CandidateTherapeutic AreaRole of 4-Hydroxyphenylglycine Moiety
AmoxicillinAntibioticEssential for oral absorption and antibacterial activity.
CephadroxilAntibioticContributes to the antibacterial spectrum and pharmacokinetic profile.
OxphenicineCardiologyServes as the core active pharmacophore.
Vancomycin AnaloguesAntibioticA key structural component of the peptide backbone, crucial for binding to bacterial cell wall precursors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule, researchers can identify the key functional groups and structural features responsible for its therapeutic effects, as well as those that contribute to undesirable side effects. While specific SAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of SAR can be applied to understand how modifications to this scaffold could impact biological activity.

The this compound scaffold presents three primary points for modification in an SAR study: the phenolic hydroxyl group, the aromatic ring, and the carboxylic acid.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

A predicted ¹H NMR spectrum for the related compound N-(4-Hydroxyphenyl)glycine in D₂O shows aromatic proton signals between approximately 7.0 and 7.5 ppm and a singlet for the glycine (B1666218) methylene (B1212753) protons around 4.0 ppm. For N-Boc-protected amino acids, the Boc group typically shows a singlet around 1.4 ppm. mdpi.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, aliphatic, carbonyl).

While a specific ¹³C NMR spectrum for N-Boc-4-hydroxyphenyl-DL-glycine was not found, data for related compounds provides insight. For example, in various N-Boc-protected amino acids and dipeptides, the carbonyl carbon of the Boc group and the carbonyl carbon of the amino acid backbone show distinct chemical shifts that are sensitive to the solvent environment. mdpi.com The Human Metabolome Database (HMDB) provides ¹³C NMR data for many metabolites, which can serve as a reference for expected chemical shift ranges. hmdb.ca

Carbon Atom Expected Chemical Shift Range (ppm)
Carbonyl (Carboxylic Acid)170-185
Carbonyl (Boc group)150-160
Aromatic (C-OH)155-165
Aromatic (CH)115-135
Quaternary (Boc group)75-85
Methine (α-carbon)50-65
Methyl (Boc group)25-30

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound. This table is based on typical values for similar functional groups and is for illustrative purposes. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on the phenyl ring and potentially between the α-proton and the NH proton of the amino acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. columbia.edunih.gov An HSQC spectrum would definitively link each proton signal to its attached carbon atom, greatly aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduscience.gov HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations between the protons of the Boc group and the Boc carbonyl carbon, as well as correlations between the aromatic protons and the various carbons of the phenyl ring and the α-carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov The monoisotopic mass of this compound (C₁₃H₁₇NO₅) is 267.110673 Da. chemspider.com HRMS analysis would confirm this exact mass, providing strong evidence for the compound's chemical formula.

Property Value
Molecular FormulaC₁₃H₁₇NO₅
Average Mass267.281 Da
Monoisotopic Mass267.110673 Da

Table 2: Mass Spectrometry Data for this compound. Data sourced from ChemSpider. chemspider.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of fragment ions (product ions). nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

For this compound, characteristic fragmentation pathways would be expected. For example, loss of the Boc group is a common fragmentation pathway for Boc-protected compounds. Other fragmentations could involve the loss of water or carbon dioxide from the carboxylic acid group. Analysis of these fragments helps to piece together the structure of the original molecule. While specific MS/MS data for this compound was not found in the search results, studies on similar peptide fragments demonstrate the power of this technique in elucidating fragmentation pathways. nih.gov

Chromatographic Methods for Purity and Identity

Chromatographic techniques are essential for verifying the purity and confirming the identity of this compound. These methods separate the compound from potential impurities, starting materials, or by-products from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of non-volatile compounds like this compound. The control of chiral purity for N-protected amino acid derivatives is a critical quality attribute, especially when they are used as starting materials in the synthesis of therapeutic peptides. researchgate.net Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

The method typically involves a C18 column as the stationary phase, which provides excellent separation for a wide range of organic molecules. A gradient elution using a mobile phase consisting of an aqueous component (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) allows for the effective separation of the target compound from impurities with different polarities. Detection is usually performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. Purity levels are often determined to be ≥97.0% by HPLC analysis. avantorsciences.com The development of enantioselective HPLC methods is also crucial for separating the D- and L-enantiomers, often utilizing carbohydrate-based chiral stationary phases. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterValue/Description
Stationary Phase Reversed-Phase C18
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility and polar nature of amino acids and their derivatives, direct analysis by Gas Chromatography (GC) is not feasible. sigmaaldrich.com Therefore, a derivatization step is required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

A common derivatization technique is silylation, which replaces the active hydrogens on the hydroxyl (–OH), amine (–NH), and carboxylic acid (–COOH) functional groups with a nonpolar silyl (B83357) group. sigmaaldrich.com A frequently used reagent for this purpose is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent converts the analyte into its tert-butyl dimethylsilyl (TBDMS) derivative, which is significantly more volatile and stable. sigmaaldrich.comresearchgate.net

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound and its derivatives. mdpi.com This method is highly sensitive and allows for the identification and quantification of the compound even in complex matrices. northwestern.edu

Table 2: Typical GC-MS Analysis Conditions for Derivatized Amino Acids

ParameterValue/Description
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Reaction Conditions Heat at 100 °C in acetonitrile. sigmaaldrich.com
GC Column SLB™-5ms (or similar low-bleed 5% phenyl equivalent column). sigmaaldrich.com
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temp 100°C, followed by a ramp to a higher temperature (e.g., 300-360°C). sigmaaldrich.com
MS Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of the functional groups within the molecule's structure. oregonstate.edu

The IR spectrum of this compound will exhibit several key absorption bands corresponding to its constituent functional groups. The presence of a broad O–H stretch indicates hydrogen-bonded hydroxyl groups from both the phenolic and carboxylic acid moieties. pressbooks.pub The N–H bond of the carbamate (B1207046) group shows a distinct absorption, which is typically sharper than an O-H band. libretexts.org The carbonyl (C=O) groups of the carboxylic acid and the Boc-protecting group will produce strong, sharp absorption peaks in the characteristic carbonyl region of the spectrum. libretexts.org The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupBondPredicted Absorption Range (cm⁻¹)Characteristics
Phenol & Carboxylic Acid O–H stretch2500–3600Very broad, strong intensity
Carbamate N–H stretch3300–3500Medium intensity, sharp
Aromatic & Alkyl C–H stretch2850–3100Medium to strong intensity
Carboxylic Acid C=O stretch1700–1725Strong intensity, sharp
Carbamate (Boc group) C=O stretch1680–1700Strong intensity, sharp
Aromatic Ring C=C stretch1450–1600Medium to weak intensity
Carboxylic Acid & Carbamate C–O stretch1200–1300Medium intensity

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools to investigate the dynamic nature of N-Boc-4-Hydroxyphenyl-DL-glycine, including its conformational landscape and interactions with biological macromolecules.

The conformational flexibility of this compound is a key determinant of its biological activity. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers. This is particularly important for understanding how the molecule can adapt its shape to bind to a biological target.

Studies on related compounds, such as phenylglycine (PG) and p-hydroxyphenylglycine (p-HPG), have utilized quantum mechanical (QM) and molecular dynamics (MD) approaches to explore their conformational preferences. nih.gov For model dipeptides of these amino acids, it has been found that their conformational states are stabilized by non-covalent interactions, including carbonyl-carbonyl interactions and interactions between the carbonyl lone pair and the aromatic ring's π-system. nih.gov Similar interactions are expected to play a significant role in determining the stable conformers of this compound.

In aqueous environments, the interaction with water molecules can alter the conformational preferences. For related hydroxyphenylglycines, simulations have shown that water molecules can interact with the aromatic ring, potentially leading to non-planarity of the ring and shifting the equilibrium between different conformers. nih.gov

Parameter Description Relevance to this compound
Dihedral Angles (φ, ψ)Define the backbone conformation of the amino acid derivative.Crucial for determining the overall 3D shape and how it fits into a binding site.
Intramolecular H-bondsHydrogen bonds within the molecule.Can stabilize specific conformations, influencing the energy landscape.
Steric HindranceRepulsive forces between non-bonded atoms.The bulky Boc group imposes significant steric constraints, limiting the available conformational space.
Solvation EffectsInteractions with the surrounding solvent.Can alter conformational preferences and the stability of different conformers.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be employed to identify potential biological targets and to understand the molecular basis of its activity.

While specific docking studies on this compound are not widely reported, research on analogous compounds provides a framework for potential applications. For instance, N-Boc-L-tyrosine-based compounds have been investigated as potential antidiabetic agents through docking studies with targets like protein tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARs). nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Given the structural similarity, this compound could be docked into the active sites of various enzymes or receptors where tyrosine or phenylglycine derivatives are known to bind. The 4-hydroxyphenyl group can participate in hydrogen bonding and π-π stacking interactions, while the Boc group can engage in hydrophobic interactions. The carboxylic acid and amide functionalities are also key sites for forming hydrogen bonds with protein residues.

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB).

Generating a low-energy conformation of this compound.

Using a docking program to systematically place the ligand into the binding site of the protein and score the different poses based on their predicted binding affinity.

The results of such studies can provide valuable hypotheses about the mechanism of action and guide the design of more potent and selective analogs.

Potential Biological Target Class Rationale for Interaction Key Interacting Groups on this compound
Protein Tyrosine Phosphatases (PTPs)The hydroxyphenyl group mimics the natural substrate, phosphotyrosine.4-Hydroxyphenyl, Carboxylic Acid
Peroxisome Proliferator-Activated Receptors (PPARs)The overall structure may fit into the ligand-binding domain.Boc group, Carboxylic Acid, Phenyl ring
Amino Acid TransportersThe molecule has an amino acid-like scaffold.Carboxylic Acid, Amide group

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy in describing the electronic properties of molecules. These methods are used to understand the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This information is crucial for predicting its reactivity. Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl, hydroxyl, and carbonyl groups would be expected to be electron-rich, while the hydrogen atoms of the hydroxyl and amide groups would be electron-poor.

Atomic Charges: These calculations provide a quantitative measure of the charge on each atom, offering insights into local reactivity.

Studies on other amino acids have shown that DFT calculations can effectively predict their chemical reactivity. mdpi.com For this compound, these calculations would help in understanding its susceptibility to oxidation, its acidity/basicity, and its potential to engage in various chemical reactions.

DFT-Derived Property Information Provided Significance for this compound
HOMO EnergyElectron-donating abilityPredicts susceptibility to electrophilic attack.
LUMO EnergyElectron-accepting abilityPredicts susceptibility to nucleophilic attack.
HOMO-LUMO GapChemical stability and reactivityA smaller gap suggests higher reactivity.
MEP MapCharge distributionIdentifies sites for electrostatic interactions and chemical reactions.

DFT calculations are also instrumental in elucidating reaction mechanisms by locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate.

For reactions involving this compound, such as its synthesis, degradation, or enzymatic conversion, transition state analysis can provide a detailed understanding of the reaction pathway. For example, in peptide synthesis, DFT calculations have been used to investigate the mechanism of amide bond formation catalyzed by various reagents. acs.org These studies can reveal the role of catalysts and the factors that control stereoselectivity.

In Silico Prediction of Chemical Properties and Biological Activities

In silico methods can be used to predict a wide range of chemical properties and biological activities of this compound, accelerating the drug discovery and development process. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These models are built by correlating the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. Once a reliable model is developed, it can be used to predict the activity or property of new, untested compounds like this compound.

Predicted properties can include:

Physicochemical properties: such as solubility, lipophilicity (logP), and pKa.

ADME properties: Absorption, Distribution, Metabolism, and Excretion, which are crucial for a drug's pharmacokinetic profile.

Toxicity: predicting potential adverse effects.

Biological activity: predicting the affinity for specific biological targets.

For this compound, in silico tools could predict its potential as a drug candidate by estimating its oral bioavailability, membrane permeability, and potential for off-target effects. These predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds for further investigation.

Future Directions and Emerging Research Areas

Exploration of New Derivatization Strategies

The inherent functionality of N-Boc-4-Hydroxyphenyl-DL-glycine, with its protected amine, carboxylic acid, and phenolic hydroxyl group, offers a rich platform for chemical modification. Future research will undoubtedly focus on exploring new derivatization strategies to create a diverse array of molecules with unique properties. This includes the development of selective protection and deprotection schemes to functionalize specific sites on the molecule, leading to the synthesis of complex peptides, peptidomimetics, and other bioactive compounds.

Application in Advanced Materials Science

The structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The aromatic ring and the potential for hydrogen bonding through its functional groups could be exploited in the design of novel polymers, hydrogels, and other functional materials. Research in this area may lead to the development of materials with tailored properties for applications in drug delivery, tissue engineering, and sensor technology. A high-throughput experimental strategy has been presented for screening potential bulk metallic glass (BMG) alloys, demonstrating the synthesis of a large number of samples with varying compositions in a single day. mdpi.com

Integration with Biocatalysis and Enzymatic Synthesis

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov Future research will likely explore the integration of biocatalysis in the synthesis and modification of this compound and its derivatives. nih.gov Enzymes could be employed for the stereoselective synthesis of chiral derivatives or for the regioselective modification of the molecule under mild reaction conditions. nih.gov This approach aligns with the principles of green chemistry by reducing waste and energy consumption. The use of enzymes can achieve high enantioselectivities, often exceeding 99% e.e., which is crucial for the synthesis of chiral compounds.

High-Throughput Synthesis and Screening Applications

The demand for new molecules with specific biological activities necessitates the use of high-throughput synthesis and screening (HTS) methods. The core structure of this compound can serve as a scaffold for the creation of large combinatorial libraries of compounds. By systematically varying the substituents on the aromatic ring or modifying the carboxylic acid and amino groups, vast numbers of derivatives can be rapidly synthesized and screened for desired properties. rsc.orgnih.gov This approach significantly accelerates the discovery of new drug candidates and functional molecules. rsc.org On-the-fly compound synthesis and in-situ screening in a miniaturized and automated format can greatly reduce the environmental footprint of medicinal chemistry. rsc.org

Q & A

Basic: What are the recommended synthetic routes for N-Boc-4-Hydroxyphenyl-DL-glycine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves Boc protection of 4-hydroxyphenyl-DL-glycine using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic medium (e.g., THF or DMF). Optimization strategies include:

  • pH Control : Maintain pH ~8–9 using sodium bicarbonate or triethylamine to ensure efficient Boc activation .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the Boc group.
  • Purification : Post-synthesis, recrystallization (e.g., from ethanol/water) or silica gel chromatography (eluting with ethyl acetate/hexane) is used to achieve >97% purity, as validated for analogous Boc-protected glycine derivatives .

Basic: Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Key signals include the Boc tert-butyl group (~1.4 ppm for 9H in 1H NMR) and the aromatic protons of the 4-hydroxyphenyl moiety (~6.8–7.2 ppm). The carbonyl (C=O) of the Boc group appears at ~155–160 ppm in 13C NMR .
  • HPLC : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) is recommended. Purity >97% is achievable, as shown for structurally similar Boc-protected amino acids .
  • FTIR : Confirm the presence of N-H (~3300 cm⁻¹), Boc carbonyl (~1690 cm⁻¹), and hydroxyl (~3200–3500 cm⁻¹) groups .

Advanced: How does the 4-hydroxyphenyl substituent influence the stability of the Boc group in this compound under acidic or basic conditions?

Answer:
The electron-donating hydroxyl group at the para position may accelerate Boc deprotection under acidic conditions (e.g., TFA or HCl/dioxane) due to increased resonance stabilization of the intermediate carbocation. Methodological considerations:

  • Stability Testing : Monitor decomposition via TLC or HPLC under varying pH (1–12) and temperatures (25–60°C). Compare with non-hydroxylated analogs (e.g., N-Boc-DL-phenylglycine) to isolate substituent effects .
  • Kinetic Studies : Use pseudo-first-order kinetics to calculate half-lives of the Boc group in buffered solutions.

Advanced: What strategies are effective for resolving DL-enantiomers in N-Boc-4-Hydroxyphenyl-glycine, and how is enantiomeric excess quantified?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Retention time differences between enantiomers can resolve DL mixtures .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B has been used for similar Boc-protected amino acids .
  • Quantification : Enantiomeric excess (ee) is calculated using peak area ratios from chiral HPLC or polarimetry ([α]D measurements) .

Advanced: How can researchers mitigate low coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

Answer:

  • Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC to enhance coupling efficiency of sterically hindered residues.
  • Side-Chain Protection : Protect the hydroxyl group with a tert-butyl ether to prevent hydrogen bonding interference during coupling .
  • Coupling Monitoring : Perform Kaiser tests or monitor Fmoc deprotection UV absorbance (301 nm) to assess reaction completion .

Basic: What are the best practices for storing this compound to maintain its chemical integrity?

Answer:

  • Storage Conditions : Store desiccated at room temperature (RT) in amber glass vials to prevent photodegradation. Avoid prolonged exposure to humidity, which may hydrolyze the Boc group .
  • Stability Validation : Periodically assess purity via HPLC; degradation >2% over six months warrants repurification .

Advanced: What are the implications of varying substitution patterns (ortho, meta, para) on the phenyl ring for the reactivity of Boc-protected glycine derivatives?

Answer:

  • Electron Effects : Para-substituted electron-donating groups (e.g., -OH) enhance Boc deprotection rates under acidic conditions compared to meta or ortho positions due to resonance stabilization .
  • Steric Hindrance : Ortho-substituents may reduce coupling efficiency in SPPS due to steric clashes with resin-bound peptides. Computational modeling (e.g., DFT) can predict steric/electronic impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.